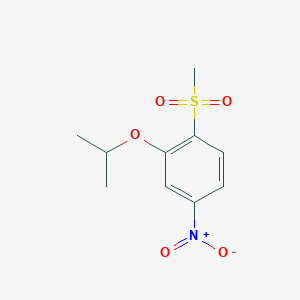
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is characterized by the presence of an isopropoxy group, a methanesulfonyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonation: The sulfonyl group is introduced by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Major Products
Reduction: 2-Isopropoxy-1-methanesulfonyl-4-aminobenzene.
Substitution: Various alkoxy or functional group-substituted derivatives.
Oxidation: This compound sulfone.
Scientific Research Applications
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to enzyme inhibition or modification of protein function. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-1-methanesulfonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Isopropoxy-1-methanesulfonyl-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
2-Isopropoxy-1-methanesulfonyl-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group allows for reduction reactions, while the methanesulfonyl group provides stability and the potential for further functionalization. The isopropoxy group adds to its versatility in chemical synthesis .
Properties
IUPAC Name |
1-methylsulfonyl-4-nitro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(2)16-9-6-8(11(12)13)4-5-10(9)17(3,14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVQNKZKYSWUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














